molecular formula C8H9NO3 B1266802 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate CAS No. 14906-63-9

3-(Ethoxycarbonyl)pyridin-1-ium-1-olate

Cat. No. B1266802
CAS RN: 14906-63-9
M. Wt: 167.16 g/mol
InChI Key: HPFQJBOXPBNOJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate often involves the treatment of pyridines with specific reagents to form stable, isolable adducts. For instance, the synthesis of N-(1-ethoxyvinyl)pyridinium triflates, a related class of pyridinium salts, is achieved through the reaction of pyridines with trifluoromethane sulfonic acid and ethoxyacetylene. This process results in compounds that have been characterized for their structural novelty and potential broad use as reagents in organic synthesis (Shapiro et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated through crystallographic studies. For example, the crystal structure analysis of ethyl 5 - (ethoxycarbonyl) - 2,6-dimethyl – 4 - (4-pyridyl) - 1,4-dihydropyridine-3-carboxylate reveals a monoclinic crystal system. This detailed analysis helps in understanding the spatial arrangement of atoms and the intermolecular hydrogen bonded interactions, shedding light on the three-dimensional structural stability of the compound (Rajnikant et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate derivatives are diverse. They can undergo various transformations, such as reactions with α-amino acids leading to pyrido[3,2-d]pyrimidine derivatives. These reactions incorporate the nitrogen of the amino acid component into the fused pyrimidine ring, offering a pathway for synthesizing complex heterocyclic structures without racemization of chiral substituents (Urleb et al., 1990).

Physical Properties Analysis

The physical properties of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate derivatives can vary significantly depending on their molecular structure. These properties are crucial for determining the compound's solubility, stability, and reactivity, which are important for its practical applications in synthesis and material science. For instance, the crystal structure and hydrogen bonding patterns can influence the melting points, solubility in various solvents, and reactivity towards different chemical reagents.

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity in Suzuki cross-coupling reactions, highlight their utility in the synthesis of highly-functionalized aromatic compounds. For example, 2-ethoxy-3-pyridylboronic acid has been used efficiently in cross-coupling reactions under palladium-catalyzed conditions, demonstrating the versatility of ethoxycarbonylpyridine derivatives in facilitating the synthesis of complex organic molecules (Thompson et al., 2005).

Scientific Research Applications

Synthesis and Structural Analysis

3-(Ethoxycarbonyl)pyridin-1-ium-1-olate and its derivatives play a significant role in organic synthesis, especially in the formation of complex molecular structures. For instance, studies have shown their use in the synthesis of meso-ionic compounds and pyrimidines, which are critical in the development of new pharmaceuticals and materials (Greco & Gala, 1981). Additionally, these compounds have been used to create N-substituted pyridinium salts, which are valuable reagents due to their versatility in organic synthesis (Shapiro et al., 2018).

Catalysis and Chemical Reactions

3-(Ethoxycarbonyl)pyridin-1-ium-1-olate compounds are also instrumental in catalytic processes. For example, they have been utilized in the catalysis of aromatic nucleophilic substitution, indicating their potential in facilitating chemical reactions (Loppinet-Serani et al., 1998). Moreover, they have been involved in Diels–Alder reactions, which are crucial in the synthesis of cyclic compounds (Bansal et al., 2002).

Material Science and Engineering

In material science, these compounds have found applications in the synthesis of hyperbranched ethylene oligomers. Such developments are essential for creating new materials with unique properties (Wiedemann et al., 2014). They have also been used in creating novel heterocyclic betaines, which are important in the development of new materials and chemical sensors (Funt et al., 2018).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate have been synthesized for potential applications in drug development. These compounds play a critical role in the synthesis of various pharmaceutical intermediates, thus contributing to the discovery of new drugs (Kimura & Morosawa, 1979).

properties

IUPAC Name

ethyl 1-oxidopyridin-1-ium-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(10)7-4-3-5-9(11)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFQJBOXPBNOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291453
Record name MLS002693958
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URL https://comptox.epa.gov/dashboard/DTXSID20291453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethoxycarbonyl)pyridin-1-ium-1-olate

CAS RN

14906-63-9
Record name 3-Pyridinecarboxylic acid, ethyl ester, 1-oxide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002693958
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002693958
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Synthesis routes and methods

Procedure details

To a cold solution of 3-ethoxycarbonylpyridine (25 g, 165.4 mmol, 1 eq) in DCM was slowly added mCPBA (70% wt, 198.5 mmol) and the reaction mixture was stirred at rt overnight. Reaction was cooled and diluted with DCM and then neutralized with slow addition of sat. NaHCO3. Aqueous layer was washed with DCM (3×) and the combined organic layer was dried and evaporated to give a residue, which was purified by column chromatography (EtOAc/MeOH) to give 3-ethoxycarbonylpyridine N-oxide (13.6 g). MS: exact mass calculated for C8H9NO3, 167.06; m/z found, 168 [M+H]+.
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